Spiramycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiramycin is a macrolide antibiotic and antiparasitic agent. It was discovered in 1952 as a product of the bacterium Streptomyces ambofaciens. This compound is primarily used to treat bacterial infections, including those caused by Gram-positive cocci and rods, Gram-negative cocci, and certain parasites such as Toxoplasma gondii and Cryptosporidium . It is available in both oral and parenteral formulations and has been used in clinical practice since the mid-20th century .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spiramycin is typically produced through fermentation using the bacterium Streptomyces ambofaciens. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the antibiotic. The primary drug is then extracted and purified through a series of chemical processes .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The process includes:

Fermentation: Cultivating Streptomyces ambofaciens in large fermenters.

Extraction: Isolating the antibiotic from the fermentation broth using solvents.

Purification: Purifying the extracted antibiotic through crystallization and other chemical processes to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Spiramycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Properties:

Spiramycin exhibits notable pharmacokinetic characteristics that influence its application in veterinary and human medicine. A study on chickens revealed that the oral bioavailability of this compound was approximately 77.18%, with a half-life of about 3.97 hours after intravenous administration. This rapid distribution into tissues is significant for effective treatment regimens in poultry, where it showed a correlation between the area under the curve (AUC) and its anti-mycoplasmal activity against Mycoplasma synoviae .

Pharmacodynamic Effects:

The pharmacodynamic modeling demonstrated a strong correlation (R² = 0.9628) between the AUC over 24 hours and the minimum inhibitory concentration (MIC) of this compound against M. synoviae, indicating its effectiveness in reducing bacterial counts significantly .

Clinical Applications

Human Medicine:

this compound is commonly used to treat toxoplasmosis, especially in pregnant women, as it helps reduce the risk of congenital transmission of Toxoplasma gondii. Its efficacy in treating this condition has been well-documented, showing favorable outcomes in preventing fetal complications .

Veterinary Medicine:

In veterinary contexts, this compound is utilized to manage various infections in livestock. Its use has been documented in chickens and pigs, where it effectively controls respiratory infections caused by mycoplasma species . The drug's application in animal husbandry also raises concerns regarding antimicrobial resistance, necessitating careful monitoring of its usage .

Topical Applications

Recent studies have explored the potential for topical applications of this compound, particularly in dermatological contexts. A cell culture study indicated that while this compound could enhance cell viability at lower concentrations over short periods, higher concentrations led to reduced viability after prolonged exposure . This suggests that this compound may be beneficial for short-term applications, such as post-surgical care in procedures like septorhinoplasty, due to its anti-inflammatory properties.

Case Studies

Case Study: Toxoplasmosis Treatment

A clinical trial involving pregnant women treated with this compound demonstrated a significant reduction in fetal infection rates compared to untreated controls. The study highlighted the importance of early intervention with this compound to mitigate risks associated with congenital toxoplasmosis .

Case Study: Veterinary Use

In a controlled trial on poultry, this compound was administered to chickens suffering from respiratory infections. The results showed a marked decrease in clinical signs and bacterial load within 48 hours of treatment, confirming its efficacy as an antimicrobial agent in veterinary medicine .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Human Medicine | Effective against toxoplasmosis; reduces congenital transmission risk |

| Veterinary Medicine | Significant reduction in bacterial infections in livestock |

| Topical Use | Short-term application shows potential benefits; caution required at high doses |

Wirkmechanismus

Spiramycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptidyl-tRNA from the acceptor site to the donor site. This inhibition blocks the elongation of the peptide chain, leading to the cessation of protein synthesis and ultimately bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.

Clarithromycin: A macrolide antibiotic with improved pharmacokinetic properties compared to erythromycin.

Azithromycin: A macrolide with a broader spectrum of activity and longer half-life.

Uniqueness of Spiramycin

This compound is unique due to its specific activity against certain parasites, such as Toxoplasma gondii and Cryptosporidium, which are not effectively targeted by other macrolides. Additionally, this compound has a longer post-antibiotic effect and better tissue penetration, making it particularly effective in treating intracellular infections .

Eigenschaften

Key on ui mechanism of action |

The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I |

|---|---|

CAS-Nummer |

24916-50-5 |

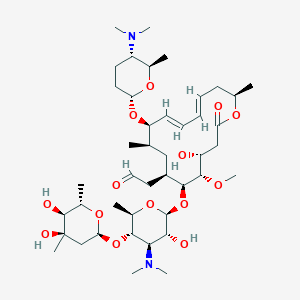

Molekularformel |

C43H74N2O14 |

Molekulargewicht |

843.1 g/mol |

IUPAC-Name |

2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1 |

InChI-Schlüssel |

ACTOXUHEUCPTEW-OSLILNPBSA-N |

SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Isomerische SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Kanonische SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Color/Form |

Amorphous |

Key on ui other cas no. |

8025-81-8 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

Slightly soluble in water Soluble in most organic solvents |

Synonyme |

9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V; Foromacidin A; Spiramycin A; |

Dampfdruck |

9.9X10-31 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.